1-芘酚,6-硝基-

描述

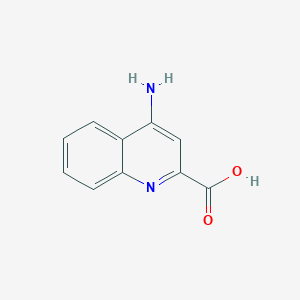

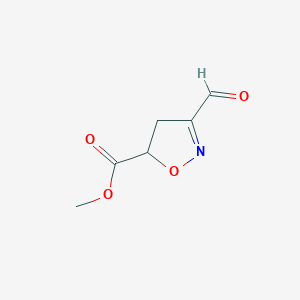

1-Pyrenol, 6-nitro-, also known as 6-nitrobenzo[a]pyrene, is a nitrated polycyclic aromatic hydrocarbon (PAH) that has been identified as an environmental pollutant. It is one of the nitro derivatives of benzo[a]pyrene, which are known for their mutagenic and carcinogenic properties. The presence of the nitro group in the compound is associated with its potential to cause DNA damage and induce mutations .

Synthesis Analysis

The synthesis of 6-nitrobenzo[a]pyrene can be achieved through the nitration of benzo[a]pyrene or its hydrogenated derivatives. One method involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene with sodium nitrate in trifluoroacetic acid and acetic anhydride, followed by dehydrogenation to yield 1-, 3-, and 6-nitrobenzo[a]pyrene . Another approach for generating nitro derivatives of PAHs is the reaction of azabenzo[a]pyrene with excess nitric acid to form nitro-azabenzo[a]pyrene N-oxides .

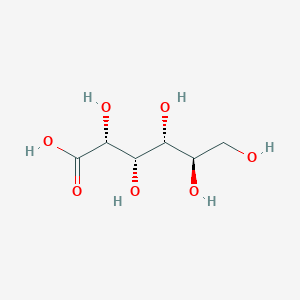

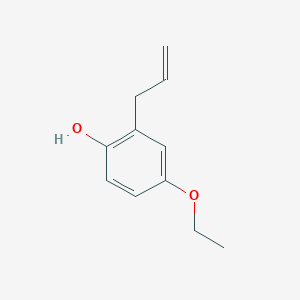

Molecular Structure Analysis

The molecular structure of 6-nitrobenzo[a]pyrene has been determined through crystallographic analysis. The nitro group is positioned at an angle of 69.5(1)° to the plane of the aromatic system. The carbon-carbon bond distances within the molecule range from 1.341(3) to 1.443(3) Å, indicating the presence of both aromatic and localized double bonds within the structure. The crystal structure is monoclinic with specific cell dimensions .

Chemical Reactions Analysis

6-Nitrobenzo[a]pyrene can undergo photochemical reactions to release nitric oxide (NO) under visible-light irradiation, which is accompanied by the formation of the 6-oxyBaP radical and further oxidized products such as BaP quinones . Additionally, the metabolism of 6-nitrobenzo[a]pyrene by rat liver microsomes leads to the formation of hydroxylated metabolites and quinones, which are more mutagenic than the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitrobenzo[a]pyrene are influenced by the presence of the nitro group. This group can affect the electron distribution within the molecule, potentially altering its reactivity and interactions with biological systems. The compound's mutagenicity has been demonstrated in various test systems, including Salmonella typhimurium and Chinese hamster ovary cells . The compound's environmental persistence and potential for bioaccumulation contribute to its significance as a pollutant .

Case Studies

Several studies have investigated the biological effects of 6-nitrobenzo[a]pyrene and related compounds. For instance, 6-nitrobenzo[a]pyrene was found to be less tumorigenic than its parent hydrocarbon benzo[a]pyrene when tested for tumor-initiating activity on mouse skin . In vitro studies have shown that 6-nitrobenzo[a]pyrene and its metabolites can bind to DNA, leading to the formation of DNA adducts and strand breakage . These findings underscore the importance of understanding the metabolic pathways and mutagenic potential of nitro-PAHs for assessing their health risks.

科学研究应用

1. 环境污染研究

1-芘酚,6-硝基- 在环境污染相关研究中具有重要意义。例如,多环芳烃的硝基衍生物,如 1-硝基芘和 6-硝基苯并(a)芘,在各种空气和源颗粒样品中进行测量。它们的浓度似乎与环境中的致突变性相关 (Gibson, 1982)。

2. 代谢途径分析

对 1-芘酚,6-硝基- 的研究对于了解生物体中的代谢途径至关重要。例如,1-硝基[U-4,5,9,10-14C]芘在大鼠中的代谢揭示了相关代谢物在粪便和尿液中的显着排泄,突出了此类化合物的代谢途径 (El-Bayoumy & Hecht, 1984)。

3. 诱变性和致癌性研究

1-芘酚,6-硝基- 衍生物的研究对于了解它们的诱变和致癌特性至关重要。例如,发现由芳香族化合物暴露于二氧化氮诱导的硝基衍生物是强效直接作用移码型诱变剂 (Tokiwa 等,1981)。

4. 化疗研究

在化疗研究中,探索了使用 1-芘酚,6-硝基- 相关化合物作为化学传感器。例如,1-硝基氧自由基芘已被研究作为一种用于检测 Cu2+ 等金属离子的开-关荧光化学传感器 (Han 等,2014)。

5. 微生物代谢研究

1-芘酚,6-硝基- 及其衍生物用于研究微生物代谢。研究了肠道菌群对这些化合物的厌氧代谢,以了解硝基还原的程度和菌群硝基还原酶的特异性 (Richardson 等,1988)。

6. 大气化学研究

涉及 1-芘酚,6-硝基- 的研究有助于了解大气化学,例如吸附的芘与气态 N2O5 在模拟大气条件下的反应,突出了 1-硝基芘等硝基-PAH 如何在环境空气中形成 (Pitts 等,1985)。

未来方向

Future research directions could involve exploring the potential applications of “1-Pyrenol, 6-nitro-” in materials, supramolecular and biological chemistry, given the valuable properties of its pyrene nucleus . Further studies could also focus on developing more efficient synthesis methods and investigating its safety and hazard profile.

属性

IUPAC Name |

6-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVZUIFIVMZYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912987 | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenol, 6-nitro- | |

CAS RN |

1767-28-8, 92997-50-7 | |

| Record name | 6-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-ol, 6(or 8)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROPYRENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)